molecular formula C14H10N4O3S B126668 5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide CAS No. 851681-89-5

5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide

Cat. No. B126668
M. Wt: 314.32 g/mol
InChI Key: OQMLSKSSPKAKJQ-UHFFFAOYSA-N
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Description

The compound "5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide" is a structurally complex molecule that appears to be related to a class of compounds known for their potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related thiadiazole derivatives, which are known to exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects .

Synthesis Analysis

The synthesis of thiadiazole derivatives is a topic of interest due to their biological significance. Paper describes the synthesis of 5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine-6-carboxamides, which share a similar thiadiazole core with the compound . These compounds were synthesized and showed anti-inflammatory activity in biological assays. Similarly, paper discusses the preparation of a related compound, 2-R 5-oxo 5-H 6-N,N-diethylcarboxamide 7-phenyl 1,3,4-thiadiazolo-(3,2-a) pyrimidine, through a reaction involving an ethyl carboxylate precursor and N,N-diethylamin. The methodologies described in these papers could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is crucial for their biological activity. In paper , the structures of the synthesized compounds were elucidated using NMR, 13C, and IR spectroscopy. These techniques are essential for confirming the identity and purity of such compounds. The molecular structure analysis of the compound "5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide" would likely involve similar spectroscopic techniques to determine its precise structure and to verify the presence of the thiadiazole moiety, which is critical for its potential biological activity.

Chemical Reactions Analysis

The chemical reactivity of thiadiazole derivatives can vary depending on their substitution patterns. Paper describes the acylation of hydrazones of oxamic acid thiohydrazides to obtain derivatives of 4,5-dihydro-1,3,4-thiadiazole-2-carboxamide. Additionally, the oxidation of these compounds leads to the formation of 2-carbamoyl-4,5-dihydro-1,3,4-thiadiazole 1-oxides. These reactions indicate that the thiadiazole ring can participate in various chemical transformations, which could be relevant for the modification and optimization of the compound for enhanced biological activity or solubility.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. While the papers provided do not directly discuss the physical properties of the specific compound "5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide," they do provide insight into the properties of related compounds. For instance, the anti-inflammatory activity mentioned in paper and the medicinal properties discussed in paper suggest that these compounds have significant bioactivity, which could be attributed to their ability to interact with biological targets. The solubility, stability, and reactivity of these compounds would be important factors to consider in their application as pharmaceutical agents.

Scientific Research Applications

Antibacterial and Antifungal Applications

A significant area of application for derivatives of the compound is their antibacterial and antifungal properties. Research has demonstrated the synthesis of compounds with 1,3,4-thiadiazole moieties showing potential as antibacterial, antifungal, and anti-tubercular agents. For instance, a study highlighted the design, synthesis, and in vitro evaluation of tetrahydropyrimidine–isatin hybrids as potential agents against these pathogens (Akhaja & Raval, 2012). Similarly, another study focused on synthesizing [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazoles bearing indole moieties and evaluating their antimicrobial efficacy, further emphasizing the compound's role in combating microbial infections (Gomha & Riyadh, 2011).

Anticancer Research

The exploration into anticancer applications is another prominent field. Compounds derived from 1,3,4-thiadiazole have been synthesized and assessed for their cytotoxic activities against various cancer cell lines. One notable study involves microwave-assisted synthesis of novel compounds and their evaluation against a panel of human cancer cell lines, demonstrating promising anticancer activity (Tiwari et al., 2017).

Anti-Inflammatory Agents

Derivatives have also been investigated for their anti-inflammatory properties. For example, a study synthesized new substituted azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino indoles, assessing them as potential anti-inflammatory agents. These compounds were found to have significant activity, highlighting the versatility of 1,3,4-thiadiazole derivatives in developing new therapeutic agents (Bhati & Kumar, 2008).

Nematicidal and Antimicrobial Effects

Moreover, research into nematicidal and broader antimicrobial effects of these compounds has been conducted, indicating their potential in agricultural applications. A study synthesized a new series of compounds and assessed their nematicidal activity against specific nematodes, along with their antibacterial and antifungal properties, showing considerable efficacy (Reddy et al., 2010).

Synthesis of Complexes for Biological Applications

Furthermore, novel complexes with 1,3,4-thiadiazole derivatives have been synthesized, including copper(II), cobalt(II), and nickel(II) complexes, for potential use in various biological applications. These complexes have been structurally characterized and evaluated for their electrochemical properties, suggesting their utility in medicinal chemistry (Myannik et al., 2018).

Future Directions

The future directions of research on “5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide” and similar compounds could involve further exploration of their potential anticancer properties . Additionally, new, effective drugs and anticancer strategies are still being sought, and one of the methods of searching for new compounds is to modify the structure of known derivatives with documented activity .

properties

IUPAC Name

5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3S/c1-18-9-4-7-2-3-21-10(7)5-8(9)11(13(18)20)12(19)16-14-17-15-6-22-14/h2-6,11H,1H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMLSKSSPKAKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C3C(=C2)C=CO3)C(C1=O)C(=O)NC4=NN=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465947
Record name 5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide

CAS RN

851681-89-5
Record name 5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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